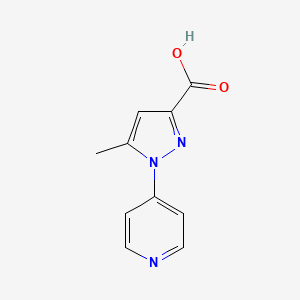

5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1-pyridin-4-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-9(10(14)15)12-13(7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOCCOGTGBIFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate β-keto ester under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrazole derivatives, and various substituted pyrazole and pyridine derivatives .

Scientific Research Applications

5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole-3-carboxylic Acid Derivatives

Key Observations :

- Substituent Position : The position of the carboxylic acid (3 vs. 4) and aromatic groups (pyridin-4-yl vs. phenyl) significantly alters molecular geometry and electronic properties. For example, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has a bulkier structure due to two phenyl groups, reducing solubility compared to the pyridinyl analog.

- Aromatic vs. Non-Aromatic Substituents: The pyridin-4-yl group in the target compound enables stronger intermolecular interactions (e.g., hydrogen bonding) compared to the tetrahydropyranyl group in its analog , which is more flexible but less π-conjugated.

Key Observations :

- Ester Hydrolysis : The hydrolysis of ethyl esters (e.g., ) is a common route for carboxylic acid derivatives, offering high yields (80%) under mild conditions.

- Heterocyclic Hydrazines: The use of hydrazinoquinoline introduces fused aromatic systems, requiring harsher conditions (reflux, concentrated HCl) compared to simpler pyridinyl derivatives.

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

*Estimated based on analog ; †Estimated using computational tools.

Key Observations :

- LogP Values : The target compound’s pyridinyl group likely reduces hydrophobicity (LogP ~0.26) compared to phenyl-substituted analogs (LogP ~1.5) .

- Boiling Points: The tetrahydropyranyl analog has a high boiling point (412°C), reflecting stronger van der Waals interactions from its non-aromatic substituent.

Biological Activity

5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound consists of a pyrazole ring fused with a pyridine ring and is recognized for its potential as a precursor in the synthesis of various pharmaceuticals.

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 4-pyridinecarboxaldehyde and hydrazine hydrate, under acidic conditions. The resulting compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives that may exhibit different biological activities.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety, including this compound, demonstrate significant anticancer activity. Various studies have shown that these compounds can inhibit the growth of multiple cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For instance, one study reported that derivatives of pyrazole exhibited antiproliferative effects in vitro and antitumor activity in vivo. The mechanism often involves the inhibition of key enzymes and receptors associated with cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to active or allosteric sites, thereby blocking substrate access and catalytic activity. Additionally, it may function as an agonist or antagonist at certain receptors, influencing downstream signaling pathways critical for cell proliferation and survival .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | CDK2 Inhibitor | Effective in cell cycle regulation |

| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Cytotoxic Agent | Significant activity against various cancer types |

This compound is unique due to its structural features that allow for diverse modifications and potential biological applications. Its versatility makes it a valuable compound in drug development .

Study on Cellular Effects

In a recent study focusing on the cellular effects of pyrazole derivatives on breast cancer cells (MDA-MB-231), it was found that certain compounds could enhance caspase-3 activity significantly at concentrations as low as 10 µM. This suggests a strong potential for apoptosis induction in cancer cells .

Cytotoxicity Assessment

A cytotoxicity assessment using the MTT assay revealed that several synthesized derivatives exhibited stronger cytotoxic effects on MDA-MB-231 cells compared to standard treatments like curcumin and paclitaxel. Specifically, some compounds showed IC50 values indicating more potent inhibition than these established drugs .

Q & A

Q. What are the standard synthetic routes for preparing 5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of preformed pyrazole cores. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or phenyl dithiocarbamates yields substituted pyrazole derivatives. Purification typically involves column chromatography, and intermediates are characterized by IR (to confirm carboxylic acid groups at ~1700 cm⁻¹) and ¹H-NMR (to verify substituent positions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyridinyl C-N vibrations).

- ¹H-NMR : Resolves substituent positions (e.g., pyridin-4-yl protons as doublets at δ 8.5–8.7 ppm, pyrazole protons as singlets or doublets).

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 219.2). Elemental analysis ensures purity (>95%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a scaffold for kinase inhibitors due to its hydrogen-bonding capacity with ATP-binding pockets. It is used to design anti-cancer agents (e.g., pyrazolo[4,3-c]pyridinones targeting mTOR/p70S6K pathways) and anti-inflammatory derivatives. Researchers functionalize the carboxylic acid group to create amides or esters for improved bioavailability .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Use iodine or acetic acid to accelerate cyclization (e.g., hydrazine-mediated ring closure at reflux yields 70–85% ).

- Temperature Control : Kinetic vs. thermodynamic pathways—lower temperatures favor regioselective substitution .

Q. What strategies address conflicting reports on the biological activity of pyrazole derivatives?

- Methodological Answer :

- Comparative Assays : Test compounds in parallel under standardized conditions (e.g., MTT assays for anti-proliferative activity with IC₅₀ comparisons).

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., pyridin-4-yl vs. benzyl groups) to isolate activity contributors.

- In Silico Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase targets, resolving discrepancies between in vitro and in vivo data .

Q. How to design experiments to study the compound's interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified kinases.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target interactions.

- X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 3SJ analogs) to identify key binding residues .

Q. What computational methods predict the reactivity of this compound in synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to optimize reaction conditions.

- Retrosynthetic Analysis : Use software (e.g., ChemAxon) to propose feasible routes from commercial precursors .

Q. How to resolve discrepancies in solubility data across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.